Product packaging for Bakkenolide I(Cat. No.:)

Bakkenolide I

Cat. No.: B1245502
M. Wt: 320.4 g/mol
InChI Key: BTGIWHGQCIOPRR-FHXYLJRPSA-N
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Description

Overview of Bakkenolides as Spiro-Lactone Sesquiterpenes

Bakkenolides are a class of sesquiterpenoid compounds characterized by a distinctive spiro-lactone moiety. unibo.it They are part of the larger bakkanes family, which features a cis-hydrindane (B1200222) scaffold. unibo.it This structural framework consists of a five-membered ring fused to a six-membered ring in a cis configuration. The defining feature of bakkenolides is the presence of a spiro γ-butyrolactone group. vulcanchem.com These natural products are biogenetically related to eremophilanes and are thought to be formed through an oxidative ring contraction of an initial decalin core. vulcanchem.comnih.gov The complex architecture of bakkenolides, which includes multiple stereocenters and the characteristic spiro-lactone, has made them a compelling target for synthetic chemists. vulcanchem.com

Historical Context of Bakkenolide (B600228) Research and Discovery

The first member of the bakkane family was isolated in 1968, and since then, over fifty members have been identified. nih.gov Bakkenolide A, a prominent member of this class, was discovered in 1968 in Petasites japonicus. researchgate.net This discovery spurred further investigation into this genus of plants, leading to the isolation and characterization of numerous other bakkenolide derivatives. researchgate.net The interesting structural features and biological properties of bakkenolides have sustained the interest of the synthetic chemistry community since the first total synthesis of (±)-bakkenolide A. acs.org

Academic and Research Significance of the Bakkenolide Chemical Class

The bakkenolide family of sesquiterpenes has garnered considerable attention in academic and research circles due to their complex molecular architecture and a wide range of reported biological activities. nih.govacs.org These compounds have been investigated for various potential applications, which has driven significant efforts in their total synthesis. acs.org The development of novel synthetic strategies to construct the challenging cis-hydrindane core and the spiro-lactone moiety is a significant area of research. nih.govacs.org For instance, a notable approach involves an N-heterocyclic carbene (NHC)-catalyzed desymmetrization to access the hydrindane core. acs.orgcapes.gov.br The study of bakkenolides contributes to the broader understanding of sesquiterpene biosynthesis and the development of new synthetic methodologies in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O4 B1245502 Bakkenolide I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[(1R,2R,3aR,4S,7aS)-3a,4-dimethyl-4'-methylidene-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylpropanoate

InChI

InChI=1S/C19H28O4/c1-11(2)16(20)23-15-14-8-6-7-12(3)18(14,5)10-19(15)13(4)9-22-17(19)21/h11-12,14-15H,4,6-10H2,1-3,5H3/t12-,14+,15+,18+,19+/m0/s1

InChI Key

BTGIWHGQCIOPRR-FHXYLJRPSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C(C)C)C(=C)COC3=O)C

Canonical SMILES

CC1CCCC2C1(CC3(C2OC(=O)C(C)C)C(=C)COC3=O)C

Synonyms

bakkenolide I

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Primary Botanical Sources of Bakkenolides

The investigation into the natural sources of bakkenolides has led to the identification of several plant genera, primarily within the Asteraceae family, as producers of these compounds.

Petasites japonicus, commonly known as butterbur, is a perennial plant that has been a subject of phytochemical research. missouribotanicalgarden.orgwikipedia.org Studies have confirmed the presence of various bioactive compounds within this plant, including several types of bakkenolides. mdpi.comnih.gov While P. japonicus is a known source of bakkenolides such as Bakkenolide (B600228) B and Bakkenolide D, the specific isolation of Bakkenolide I from this particular species has not been the primary focus of the cited research. mdpi.comresearchgate.net The leaves and stems of P. japonicus are typically harvested for the extraction of these compounds. mdpi.com

Research conducted on Petasites tatewakianus has led to the successful isolation of various sesquiterpenoids, including known and new bakkenolides. nih.govovid.com The rhizomes of this plant, which is distributed in mountainous regions of Northeast China, the Korean Peninsula, and Japan, are the primary part used for extraction. ovid.com While studies have identified compounds like bakkenolide B and petatewalide A from this plant, the presence of this compound is not explicitly detailed in the provided search results. nih.gov

Gynoxys buxifolia, a shrub native to the Andean region, has been identified as a source of bakkenolides. mdpi.combotany.cz Specifically, the essential oil derived from the leaves of G. buxifolia has been found to contain Bakkenolide A as one of its main constituents. mdpi.comnih.gov This plant grows at high altitudes, typically between 3000 and 4000 meters above sea level. mdpi.com The genus Gynoxys is known to encompass a wide variety of species, many of which are endemic to the Andean region. nih.govwikipedia.org

A significant finding in the study of this compound is its isolation from Petasites formosanus. Research on the roots of this plant has led to the characterization of thirty-two new bakkenolides, including this compound. jst.go.jp This positions P. formosanus as a key botanical source for this specific compound. The genus Petasites includes several species that are known to produce a variety of sesquiterpenoids. mdpi.comovid.com

Plant SpeciesFamilyPrimary Part UsedNotable Bakkenolides Isolated
Petasites japonicusAsteraceaeLeaves and StemsBakkenolide B, Bakkenolide D mdpi.comresearchgate.net
Petasites tatewakianusAsteraceaeRhizomesBakkenolide B, Petatewalide A nih.govovid.com
Gynoxys buxifoliaAsteraceaeLeavesBakkenolide A mdpi.comnih.gov
Petasites formosanusAsteraceaeRootsThis compound jst.go.jp

Advanced Isolation and Purification Techniques

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant biomass, followed by purification to isolate the specific compound.

The initial step in isolating bakkenolides involves the extraction of bioactive compounds from the plant material. A common method is solvent extraction, where the dried and powdered plant parts are macerated in a solvent. mdpi.commdpi.com For instance, the dried leaves and stems of Petasites japonicus have been extracted using methanol (B129727) at room temperature. mdpi.com Similarly, the rhizomes of P. tatewakianus were extracted with methanol. ovid.com

Following the initial extraction, the crude extract is subjected to a series of purification steps. These often involve partitioning the extract between different solvents of varying polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility. mdpi.com

Further purification is typically achieved through chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is a common method to fractionate the extract. mdpi.com For the isolation of specific compounds from P. tatewakianus, the chloroform-soluble fraction was subjected to silica gel column chromatography. ovid.com Preparative high-performance liquid chromatography (HPLC) is often employed as a final step to obtain highly purified bakkenolides. mdpi.com The structures of the isolated compounds are then elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). researchgate.netnih.gov

TechniqueDescriptionPurpose
Solvent ExtractionMaceration of plant material in a solvent (e.g., methanol). mdpi.comovid.comTo obtain a crude extract containing a mixture of compounds.
Solvent PartitioningSeparating the crude extract between immiscible solvents of different polarities. mdpi.comTo group compounds based on their solubility for initial separation.
Column ChromatographySeparation of compounds based on their affinity for a stationary phase (e.g., silica gel). mdpi.comovid.comTo fractionate the extract into simpler mixtures.
High-Performance Liquid Chromatography (HPLC)A high-resolution chromatographic technique for final purification. mdpi.comTo isolate pure compounds from the fractions.

Chromatographic Separation Methods (e.g., Silica Gel, Sephadex LH-20)

The isolation and purification of bakkenolides, including this compound, from crude plant extracts are predominantly achieved through various chromatographic techniques. The selection of the appropriate chromatographic method is crucial for obtaining the compound of interest with high purity. Among the most commonly employed methods are silica gel chromatography and size-exclusion chromatography using Sephadex LH-20. These techniques are often used in succession to effectively separate the complex mixture of phytochemicals present in the initial extract.

While specific detailed protocols for the isolation of this compound are not extensively documented in publicly available literature, the methodologies used for the separation of other closely related bakkenolides, such as Bakkenolide B and Bakkenolide D from Petasites japonicus, provide a representative framework for the isolation process.

Silica Gel Column Chromatography

Silica gel column chromatography is a fundamental adsorptive chromatography technique used for the purification of organic compounds. The separation is based on the differential adsorption of the compounds onto the silica gel stationary phase. The polarity of the compounds and the solvent system (mobile phase) plays a key role in the separation process.

In a typical procedure for the separation of bakkenolides, the crude extract is first subjected to silica gel column chromatography. nih.gov A step-gradient elution is often employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with varying polarities. For instance, in the isolation of Bakkenolide B from the leaves of Petasites japonicus, a hexane extract was chromatographed on a silica gel column. researchgate.net The elution was performed using a step gradient of acetone in dichloromethane followed by methanol in chloroform, yielding multiple fractions. researchgate.net

A similar approach was used for the n-butanol soluble fraction of a methanol extract from the aerial parts of P. japonicus, which was chromatographed over a silica gel column with a chloroform:methanol eluent to yield several fractions. nih.gov

Table 1: Illustrative Silica Gel Chromatography for Bakkenolide Separation

Parameter Description Reference
Stationary Phase Silica Gel nih.govresearchgate.net
Initial Mobile Phase A non-polar solvent mixture (e.g., n-hexane, dichloromethane) nih.govresearchgate.net
Elution Technique Step-gradient elution researchgate.net
Gradient Solvents Increasing concentrations of a more polar solvent (e.g., acetone, methanol) in a less polar solvent (e.g., dichloromethane, chloroform) nih.govresearchgate.net
Outcome Separation of the crude extract into multiple fractions based on polarity nih.govresearchgate.net

This table is a generalized representation based on methods for related bakkenolides.

Sephadex LH-20 Column Chromatography

Following initial fractionation by silica gel chromatography, the resulting fractions containing the desired bakkenolides are often further purified using Sephadex LH-20 column chromatography. Sephadex LH-20 is a lipophilic, cross-linked dextran gel that is used for size-exclusion and partition chromatography of small organic molecules. It is particularly effective for separating compounds with similar polarities but different molecular sizes.

In the isolation of Bakkenolide B and D, a fraction obtained from silica gel chromatography was subjected to separation over a Sephadex LH-20 column using 95% methanol as the eluent, which resulted in several subfractions. nih.gov These subfractions were then further purified, sometimes with repeated Sephadex LH-20 chromatography using a different solvent system (e.g., 85% aqueous methanol), to yield the pure compounds. nih.gov

Table 2: Example of Sephadex LH-20 Chromatography in Bakkenolide Purification

Parameter Description Reference
Stationary Phase Sephadex LH-20 nih.govresearchgate.net
Mobile Phase Methanol or aqueous methanol solutions (e.g., 95% methanol, 85% aqueous methanol, 70% aqueous methanol) nih.gov
Separation Principle Primarily size-exclusion and partition chromatography
Application Purification of fractions obtained from silica gel chromatography nih.govresearchgate.net
Outcome Isolation of individual bakkenolides nih.gov

This table is a generalized representation based on methods for related bakkenolides.

The combination of silica gel and Sephadex LH-20 chromatography provides a powerful and effective strategy for the isolation of this compound and other related sesquiterpenoids from their natural sources. The selection of appropriate solvent systems and the careful monitoring of fractions are critical for a successful separation and purification process.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Bakkenolides

The total synthesis of bakkenolides, including Bakkenolide (B600228) I, has been a subject of considerable research, leading to the development of several elegant and effective synthetic routes. These approaches often tackle the key challenges of constructing the hydrindane core and installing the numerous stereocenters with high selectivity.

Intramolecular Diels-Alder Reaction Strategies

The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful tool for the construction of the bicyclic core of bakkenolides. acs.orgresearchgate.net This pericyclic reaction allows for the formation of the six-membered ring of the hydrindane system in a single, often highly stereocontrolled, step. numberanalytics.com

In one approach, a triene precursor is synthesized and then subjected to thermal conditions to induce the IMDA cycloaddition. acs.org For instance, the sequential alkylation of a β-keto ester with tiglyl bromide and cis-5-bromo-1,3-pentadiene yields a pre-Diels-Alder triene. acs.org Heating this triene in toluene (B28343) at high temperatures leads to the desired cycloadduct. acs.org The stereochemical outcome of the IMDA reaction is crucial and can be influenced by the geometry of the diene and dienophile within the tethered precursor. researchgate.net Both exo and endo transition states are possible, leading to different diastereomeric products. researchgate.netresearchgate.net

An alternative strategy involves the use of dimethyl malonate as a starting material for the double alkylation, followed by the IMDA reaction. researchgate.net The geometry of the diene component, whether it is the (E,E)- or (E,Z)-isomer, significantly impacts the stereoselectivity of the cycloaddition, with the (E,Z)-triene often favoring the formation of the natural bakkenolide stereochemistry. researchgate.netnih.gov

Key Features of IMDA Strategies:

FeatureDescription
Key Reaction Intramolecular [4+2] cycloaddition
Precursors Acyclic trienes containing a diene and a dienophile
Stereocontrol Influenced by the geometry of the triene precursor and the transition state (exo vs. endo)
Advantages Rapid construction of the bicyclic core

Catalytic Enantioselective Syntheses, including Carbene-Catalyzed Desymmetrization

A significant advancement in the synthesis of bakkenolides has been the development of catalytic enantioselective methods, which allow for the preparation of optically active products from achiral starting materials. nih.gov One of the most innovative approaches involves an N-heterocyclic carbene (NHC)-catalyzed desymmetrization of a 1,3-diketone. nih.govacs.org

This key bond-forming step proceeds via a cascade reaction involving a homoenolate protonation, an intramolecular aldol (B89426) reaction, and an acylation, all catalyzed by a chiral NHC. acs.org This remarkable transformation constructs three new bonds and sets the stereochemistry of the hydrindane core in a single step with excellent enantioselectivity (98% ee) and diastereoselectivity (>20:1 dr). nih.govacs.org The starting symmetric 1,3-diketone is readily prepared, for example, through the palladium-catalyzed addition of 2-methyl-1,3-cyclohexanedione to butadiene monoepoxide. acs.org The resulting tricyclic β-lactone is a key intermediate that can be elaborated to access various bakkenolides, including Bakkenolide I. rsc.org

This NHC-catalyzed desymmetrization represents a highly efficient and atom-economical approach to the bakkenolide family, showcasing the power of modern asymmetric catalysis in complex natural product synthesis. nih.govresearchgate.net

Summary of Carbene-Catalyzed Desymmetrization:

StepDescription
Starting Material Symmetric 1,3-diketone
Catalyst Chiral N-heterocyclic carbene (NHC)
Key Transformation Intramolecular desymmetrization via a cascade reaction
Product Tricyclic β-lactone with high enantiomeric and diastereomeric purity
Significance Establishes the core structure and stereocenters in one step

Ring Contraction Strategies (e.g., from Octalones via Thallium(III) Nitrate)

Ring contraction strategies provide an alternative and effective pathway to the hydrindane skeleton of bakkenolides. figshare.comacs.org A notable example is the oxidative rearrangement of an octalone mediated by thallium(III) nitrate (B79036) (TTN). figshare.comacs.orgnih.gov This method allows for the transformation of a readily available six-membered ring into the five-membered ring of the bakkane core.

The synthesis often commences from the optically active Wieland-Miescher ketone, which is a well-established chiral building block. figshare.comacs.org The Wieland-Miescher ketone is converted into a suitable octalone derivative. acs.org Treatment of this octalone with TTN in a mixture of trimethyl orthoformate (TMOF) and methanol (B129727) induces the ring contraction, yielding a cyclopentanecarboxylate (B8599756) derivative with high diastereoselectivity. acs.org The mechanism is proposed to involve the initial attack of Tl(III) on the enol ether, followed by a trans-diaxial ring-opening and subsequent rearrangement. acs.org

This ring contraction approach has been successfully applied to the diastereoselective total synthesis of (+)-bakkenolide A. figshare.comacs.org

Diastereoselective Synthetic Routes and Stereocontrol

Achieving the correct relative and absolute stereochemistry across the five contiguous stereocenters of the bakkenolide core is a paramount challenge in any total synthesis. nih.govmsu.edu Diastereoselective control is often addressed through a combination of substrate control, reagent control, and the strategic use of key reactions that proceed with high stereoselectivity.

In the ring contraction strategy, the stereochemistry of the starting Wieland-Miescher ketone dictates the absolute configuration of the final product. figshare.comacs.org Subsequent transformations, such as the hydrogenation to create the cis-fused junction and the formation of the C7 quaternary center via an enolate intermediate, are designed to proceed with high diastereoselectivity. figshare.comnih.gov

Similarly, in the IMDA approach, the stereochemical outcome is heavily dependent on the geometry of the diene precursor and the preferred transition state of the cycloaddition. researchgate.netresearchgate.net The formation of multiple stereoisomers is possible, and careful control of reaction conditions or the use of chiral auxiliaries may be necessary to favor the desired diastereomer. acs.orgnih.gov

The NHC-catalyzed desymmetrization provides an elegant solution to stereocontrol, as the chiral catalyst dictates the stereochemical outcome of the key bond-forming cascade, generating the desired stereoisomer with high fidelity. nih.govacs.org

Formal Syntheses and Key Intermediate Derivations

Formal syntheses, which culminate in the preparation of a known intermediate that has previously been converted to the final natural product, have also contributed significantly to the field. rsc.orgarkat-usa.org These studies often focus on developing new and efficient routes to key synthetic intermediates.

For example, a formal synthesis of homogynolide-A, a related bakkenolide, was achieved starting from (R)-carvone. arkat-usa.org This approach led to the synthesis of a key ketoketal intermediate, which was then converted to a known precursor of homogynolide-A. arkat-usa.org

In the context of the NHC-catalyzed synthesis of bakkenolides, the tricyclic β-lactone generated from the desymmetrization reaction serves as a crucial intermediate. rsc.orgnih.gov This intermediate can be further elaborated through a series of transformations, including a lactone closure and a retro-aldol sequence, to furnish various bakkenolides, demonstrating the versatility of this key intermediate. nih.gov

Design and Synthesis of Bakkenolide Analogues and Derivatives

The synthesis of analogues and derivatives of bakkenolides is an important area of research, driven by the desire to understand structure-activity relationships and to develop new compounds with potentially improved biological properties. The synthetic routes developed for the total synthesis of the natural products often provide a platform for accessing such analogues.

By modifying the starting materials or introducing different reagents at various stages of the synthesis, a wide range of derivatives can be prepared. For example, in the IMDA approach, variations in the dienophile or the diene component of the triene precursor can lead to analogues with different substitution patterns on the hydrindane core.

The NHC-catalyzed route also offers opportunities for derivatization. Modification of the starting 1,3-diketone or the aldehyde coupling partner could lead to a diverse library of bakkenolide analogues. Furthermore, the final bakkenolide products can be subjected to further chemical transformations to introduce new functional groups. For instance, the hydroxyl group in Bakkenolide S can be acylated with different acid chlorides to produce other bakkenolides, such as this compound and J. rsc.org

The synthesis of epi-spiro analogues and other structurally related compounds has also been explored, further expanding the chemical space around the bakkenolide scaffold. researchgate.net

Modifications to the Hydrindane Core and Spiro-Lactone Moiety

The construction of the bakkenolide framework hinges on the successful assembly of its two key components: the bicyclo[4.3.0]nonane (hydrindane) core and the spiro-γ-butyrolactone ring.

Hydrindane Core Synthesis: Several strategic approaches have been developed to assemble the cis-fused 6,5-bicyclic core of bakkenolides.

Intramolecular Diels-Alder Reaction: A prevalent strategy involves an intramolecular Diels-Alder cycloaddition to form the hydrindane system. nih.govacs.org In one approach, (±)-Bakkenolide-A was synthesized from ethyl 4-benzyloxyacetoacetate through sequential alkylations followed by a key intramolecular Diels-Alder reaction of an (E,Z)-triene. nih.govacs.org This method provides direct access to the core, which can then be further elaborated.

N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization: A highly efficient and enantioselective method utilizes an N-heterocyclic carbene to catalyze the desymmetrization of a symmetric 1,3-diketone. nih.govacs.orgnih.gov This intramolecular cascade reaction forms three new bonds in a single step, directly yielding the functionalized hydrindane core with excellent control over stereochemistry. nih.govacs.org The synthesis begins with precursors like 2-methyl-1,3-cyclohexadione, which is elaborated into the necessary diketone for the key cyclization step. nih.gov

Radical Cyclization: Enantiospecific syntheses have been accomplished using radical cyclization as the key step to form the cis-hydrindane (B1200222) skeleton. acs.orgacs.org For instance, a synthesis starting from the chiral pool material (S)-(+)-carvone employed the cyclization of an iodoketone intermediate to establish the core structure, which was then converted to (−)-Bakkenolide III. acs.orgacs.org

Spiro-Lactone Moiety Formation and Derivatization: The formation of the spiro-lactone ring is a critical step that is often performed after the hydrindane core is established.

Post-Cycloaddition Lactonization: In syntheses utilizing the Diels-Alder reaction, the resulting cycloadduct is subjected to hydrogenation and subsequent spontaneous or acid-catalyzed lactonization to form the spirocyclic system. nih.govacs.org

Diastereoselective Construction: Specific protocols have been employed to achieve diastereoselective construction of the spirolactone. nih.gov One total synthesis of (+)-Bakkenolide-A utilized Mitsuhashi's protocol as a key step for this purpose. nih.gov

Derivatization from Precursors: Bakkenolide S, which contains an unacylated hydroxyl group, serves as a valuable intermediate for the synthesis of other bakkenolides, including this compound. vulcanchem.com The modification involves a straightforward acylation reaction. Treatment of Bakkenolide S with isobutyryl chloride yields this compound, demonstrating a simple and effective derivatization of the spiro-lactone portion of the molecule. vulcanchem.com

Key Strategies for Bakkenolide Core Synthesis
StrategyKey ReactionStarting Material ExampleKey FeaturesReference
Intramolecular Diels-AlderCycloaddition of a trieneEthyl 4-benzyloxyacetoacetateDirectly forms the bicyclic core; stereoselectivity can be an issue. nih.govacs.org
NHC-Catalyzed DesymmetrizationIntramolecular cascade reaction2-Methyl-1,3-cyclohexadioneForms multiple bonds in one step with high enantio- and diastereoselectivity. nih.govacs.org
Radical CyclizationCyclization of an iodoketone(S)-(+)-carvoneEnables enantiospecific synthesis from chiral pool starting materials. acs.orgacs.org

Influence of Stereoisomerism on Synthetic Outcomes

The presence of five contiguous stereocenters, including two quaternary carbons and the spiro center, makes stereocontrol a paramount issue in the synthesis of this compound and its isomers. nih.govresearchgate.net The thermodynamic stability of the cis-hydrindane core over its trans-fused counterpart is a guiding principle, but controlling the relative stereochemistry of the various substituents remains a significant challenge. mdpi.comresearchgate.net

Influence of Diene Geometry in Diels-Alder Reactions: The stereochemical outcome of the intramolecular Diels-Alder reaction is highly dependent on the geometry of the diene precursor. The synthesis of (±)-Bakkenolide-A and its epimers illustrates this point clearly. nih.govacs.org

When an (E,Z)-triene was used as the precursor, the reaction yielded a mixture where the desired (±)-Bakkenolide-A was the major product. acs.orgacs.org

Conversely, when the corresponding (E,E)-triene was used, the major products were the novel 10-epi- and 7,10-diepibakkenolide-A stereoisomers, which feature a trans-fused ring system. acs.orgacs.org In both cases, the exo cyclization was favored over the endo pathway. nih.govacs.org

Influence of Diene Geometry on Diels-Alder Product Ratios
Diene PrecursorProduct Ratio (Bakkenolide A : 7-epi : 10-epi : 7,10-diepi)Reference
(E,Z)-diene54 : 19 : 16 : 11 acs.org
(E,E)-diene24 : 10 : 34 : 32 acs.org

Asymmetric Catalysis and Chiral Pool Approaches: To overcome the formation of racemic mixtures or undesirable stereoisomers, enantioselective strategies are employed. The NHC-catalyzed desymmetrization approach provides a powerful method for establishing the absolute stereochemistry of the hydrindane core with high fidelity early in the synthesis. nih.govnih.gov Similarly, starting from a molecule with pre-existing chirality, such as (S)-(+)-carvone, allows for an enantiospecific synthesis where the stereochemistry of the starting material directs the formation of a specific enantiomer of the final product. acs.orgfigshare.com These methods are crucial for producing a single, desired stereoisomer of this compound.

Biosynthetic Pathways and Chemo Ecological Considerations

Proposed Biogenetic Routes to the Bakkenolide (B600228) Skeleton

The biosynthesis of the bakkenolide skeleton, a defining feature of the bakkane class of sesquiterpenoids, is a complex process that begins with a common precursor in terpene synthesis. The proposed pathway starts with farnesyl pyrophosphate (FPP) researchgate.net. Through a series of cyclizations and rearrangements, FPP is converted into the eremophilane (B1244597) skeleton, specifically the intermediate fukinone (B12534) researchgate.net.

The transformation from the eremophilane core to the bakkane structure is believed to involve a significant skeletal rearrangement researchgate.netnih.gov. It has been proposed that fukinone is oxidized to form fukinone epoxide. This epoxide then undergoes a Favorskii-type rearrangement, which facilitates the ring contraction from the 6,6-decalin system of eremophilanes to the characteristic 6,5-cis-fused hydrindane core of the bakkenolides researchgate.netnih.gov. Subsequent dehydration and oxidation steps complete the formation of the spiro-γ-butyrolactone moiety, finalizing the bakkenolide skeleton researchgate.net.

Relationship to Eremophilane Biosynthesis

The biosynthetic pathways of bakkenolides and eremophilanes are intimately linked, with eremophilanes serving as the direct precursors to bakkenolides. researchgate.nettandfonline.comacs.org This close biogenetic relationship is strongly supported by the frequent co-occurrence of both compound classes within the same plant species, such as those in the genera Petasites and Ligularia. researchgate.netresearchgate.net

The key intermediate shared between these pathways is fukinone, an eremophilane sesquiterpene ketone researchgate.net. The conversion from fukinone to the bakkenolide structure involves an oxidative ring contraction, a notable biochemical transformation nih.gov. This shared origin underscores a fundamental connection in the chemical evolution of these natural products. The presence of both furanoeremophilanes and bakkenolide A in the same plants further suggests a common biosynthetic origin for these oxygenated sesquiterpenes researchgate.net.

Ecological Roles of Bakkenolides in Plant-Herbivore Interactions

Bakkenolides, as secondary metabolites, play a crucial role in the chemical ecology of plants, particularly in mediating interactions with herbivores. nih.govscielo.org.mxfigshare.com These compounds are part of a plant's chemical defense system, deterring feeding by various insects and contributing to the plant's survival and fitness. scielo.org.mxmdpi.com The production of such defensive compounds is a key evolutionary strategy for plants to protect themselves from a wide range of herbivorous attackers. nih.govscielo.org.mx

Bakkenolide A, a prominent member of the bakkenolide family, has demonstrated significant antifeedant activity against a variety of insect species. cabidigitallibrary.orgoup.com Research has shown it to be one of the most active natural compounds in deterring feeding by stored product pests. cabidigitallibrary.orgcolab.ws In laboratory assays, insects often refuse to consume food treated with bakkenolide A, sometimes for extended periods, leading to starvation. cabidigitallibrary.org Its potency is considered comparable to other well-known natural antifeedants like azadirachtin (B1665905) cabidigitallibrary.orgoup.com.

The deterrent effect has been observed across different insect orders and feeding guilds. Species that are deterred by bakkenolide A include several significant pests of stored grains.

Table 1: Insect Species Exhibiting Antifeedant Response to Bakkenolide A

Insect Species Common Name Reference(s)
Sitophilus granarius Granary Weevil cabidigitallibrary.orgcolab.wsresearchgate.netstoredproductinsects.com
Tribolium confusum Confused Flour Beetle cabidigitallibrary.orgcolab.wsresearchgate.netstoredproductinsects.com
Trogoderma granarium Khapra Beetle cabidigitallibrary.orgcolab.wsresearchgate.netstoredproductinsects.com

The mechanism of action for this antifeedant effect is believed to involve the insect's chemosensory systems, where the compound is detected as a deterrent, leading to the cessation of feeding colab.ws.

While specific research directly comparing the antifeedant activity of Bakkenolide I enantiomers is limited, the broader principles of stereochemistry in biological systems suggest that such differences are highly probable. Enantiomers of a chiral compound, like this compound, have identical physical and chemical properties in an achiral environment but can exhibit markedly different biological activities. mdpi.comkhanacademy.orgresearchgate.net This is because biological systems, such as insect receptors and enzymes, are themselves chiral khanacademy.org.

The interaction between a chiral molecule and a biological receptor is often compared to a hand fitting into a glove; one enantiomer (the "right hand") may bind perfectly to a receptor site, eliciting a strong biological response, while the other enantiomer (the "left hand") may not fit, resulting in weak or no activity. khanacademy.orgresearchgate.net It has been observed that different plant species can produce different enantiomers, likely for distinct ecological functions mdpi.com. In some cases, one enantiomer of a compound can be active while its mirror image is inactive mdpi.com. Therefore, it is plausible that different enantiomers of this compound could have varying levels of antifeedant potency against specific insect species, though further investigation is needed to confirm this for this compound itself.

Biological Activities and Molecular Mechanisms of Action Excluding Clinical Data

Anti-inflammatory Modulatory Effects

Bakkenolide (B600228) I is a sesquiterpene compound belonging to the bakkane family of natural products. thieme-connect.devulcanchem.com Compounds within this family, including Bakkenolide I, have been noted for their potential biological activities, with some reports specifically mentioning anti-inflammatory properties. thieme-connect.dersc.org However, detailed molecular studies focusing exclusively on this compound are limited in the publicly available scientific literature. The following sections address the specific molecular mechanisms outlined, based on available research for this particular compound.

Specific studies detailing the direct inhibitory effects of this compound on the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, IL-12, or TNF-α in cellular models were not identified in the reviewed literature.

Research data specifically investigating the role of this compound in the activation of the AMP-Activated Protein Kinase (AMPK) signaling pathway is not available in the current scientific literature.

There is currently no specific research available that demonstrates the induction of the Nrf2/ARE pathway by this compound.

Specific studies on the inhibitory effect of this compound on the NF-κB signaling pathway have not been identified in the reviewed scientific literature.

Detailed research focusing on the capacity of this compound to mitigate the production of Reactive Oxygen Species (ROS) is not currently available.

There is no specific data available from studies investigating the effects of this compound on the amelioration of inflammatory injury in endothelial cells.

Antimicrobial Activity

Research into the antimicrobial properties of the bakkenolide class of compounds has revealed potential mechanisms for combating bacterial pathogens. While specific studies focusing exclusively on this compound are not extensively detailed in the provided research, investigations into closely related bakkenolides, such as Bakkenolide D, offer significant insights into their function as bacterial neuraminidase inhibitors. nih.govmdpi.comresearchgate.netnih.gov Neuraminidase, also known as sialidase, is an enzyme produced by various viruses and microorganisms that cleaves terminal sialic acid residues from glycoproteins on the cell surface. nih.govfrontiersin.org This action is crucial for the pathogenesis of several microbial diseases. frontiersin.org

Bacterial neuraminidase (NA) plays a pivotal role in the pathogenesis of infections, and its inhibition is a key strategy for developing new antibacterial agents. nih.govmdpi.comfrontiersin.org Studies on compounds isolated from Petasites japonicus have identified bakkenolides as potential NA inhibitors. nih.govmdpi.comresearchgate.netnih.gov For instance, Bakkenolide D has been shown to inhibit bacterial neuraminidase from Clostridium perfringens. mdpi.com The mechanism involves interfering with the enzyme's ability to hydrolyze terminal sialic acid, a process necessary for microbial function and proliferation. nih.govfrontiersin.org

To understand the nature of the inhibition by these compounds, enzyme kinetic studies have been performed. nih.govmdpi.comresearchgate.net These analyses help determine whether the inhibitor binds to the enzyme's active site (competitive inhibition) or to a different site, known as an allosteric site (non-competitive inhibition). nih.govmdpi.com

Studies on Bakkenolide D revealed that it acts as a non-competitive inhibitor of bacterial neuraminidase. nih.govmdpi.comresearchgate.netnih.gov This indicates that Bakkenolide D binds to a site on the neuraminidase enzyme that is distinct from the active site where the substrate binds. This mode of inhibition suggests that the compound can impede the enzyme's function regardless of the substrate concentration. mdpi.com

Table 1: Enzyme Kinetic Profile of Bakkenolide D against Bacterial Neuraminidase

Compound Inhibition Type Target Enzyme Source

To visualize and confirm the binding interactions at a molecular level, molecular docking simulations have been employed. nih.govmdpi.comresearchgate.net These computational studies model the interaction between the inhibitor and the enzyme, predicting binding affinity and the specific binding site. The crystal structure of neuraminidase from Clostridium perfringens (PDB entry: 5TSP) has been used for such simulations. mdpi.com

Molecular docking simulations for Bakkenolide D supported the findings from enzyme kinetic studies. nih.govmdpi.comresearchgate.net The simulations showed that Bakkenolide D docks at an allosteric site on the bacterial neuraminidase, rather than the active site. mdpi.comnih.gov The negative binding energies calculated in these simulations indicated a high proximity and strong binding affinity of the compound to this allosteric site, confirming the non-competitive inhibition mechanism. nih.govmdpi.comresearchgate.net

Neuroprotective Cellular Effects

Investigations into novel bakkenolides, such as Bakkenolide-Ia, have demonstrated significant neuroprotective activities in cellular models. thieme-connect.comnih.gov These findings highlight the potential of this class of compounds in protecting neurons from damage associated with ischemic conditions and oxidative stress. thieme-connect.comnih.gov

Oxygen-glucose deprivation (OGD) is an in vitro model that simulates the ischemic conditions of a stroke, where brain cells are deprived of essential oxygen and nutrients, leading to neuronal injury. thieme-connect.comresearchgate.net Studies have shown that certain bakkenolides exhibit a protective effect in this model.

Specifically, Bakkenolide-Ia, isolated from the rhizome of Petasites tricholobus, has been shown to have a significant neuroprotective effect on primary cultured neurons subjected to OGD. thieme-connect.comnih.gov This suggests that the compound can help preserve neuronal viability in conditions mimicking cerebral ischemia. Another related compound, Bakkenolide-IIIa, has also been reported to display neuroprotective effects against OGD-induced neuronal injuries. researchgate.net

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, is a major contributor to neuronal damage in various neurodegenerative disorders. nih.govchildrenshospital.orgmdpi.com The brain is particularly susceptible to oxidative stress due to its high metabolic rate and lower levels of endogenous antioxidants. childrenshospital.org

Research has demonstrated that the neuroprotective effects of bakkenolides are related to their antioxidant activities. nih.gov Bakkenolide-Ia was assayed for its ability to protect primary cultured neurons from oxidative insults and was found to exhibit significant antioxidant activity in cell-free bioassays. nih.gov This capacity to counteract oxidative damage is a key mechanism behind its observed neuroprotective cellular effects. thieme-connect.comnih.gov

Table 2: Neuroprotective Activity of Bakkenolide-Ia

Compound Cellular Model Condition Observed Effect Source
Bakkenolide-Ia Primary Cultured Neurons Oxygen-Glucose Deprivation Neuroprotection thieme-connect.comnih.gov

In Vitro Cytotoxicity in Cancer Cell Lines

The potential of natural compounds to act as cytotoxic agents against cancer cells is a significant area of research. Bakkenolides, a group of sesquiterpenoid lactones, have been investigated for their anti-cancer properties.

Research has been conducted to evaluate the in vitro cytotoxic activity of bakkenolides, including this compound, against several cancer cell lines. capes.gov.br One study focused on bakkenolides isolated from the plant Petasites tatewakianus. capes.gov.br The cytotoxic effects of these compounds were tested against cultured human cervical carcinoma (HeLa), human breast cancer (MCF-7), and murine Lewis lung carcinoma (LLC) cell lines. capes.gov.brresearchgate.netresearchgate.net This evaluation is part of a broader effort to identify new cytotoxic agents from natural products for potential cancer therapy. researchgate.net

Table 1: Cell Lines Evaluated for this compound Cytotoxicity The following table is interactive. You can sort and filter the data.

Compound Source Target Cell Line Cancer Type
Petasites tatewakianus HeLa Human Cervical Carcinoma
Petasites tatewakianus MCF-7 Human Breast Cancer

The growth of solid tumors involves complex interactions between cancer cells and their microenvironment. wikipedia.org A critical aspect of tumor development is the ability of cancer cells to proliferate. The inhibition of this cellular growth is a key mechanism for many anti-cancer agents. nih.gov Studies on various compounds demonstrate that inducing apoptosis (programmed cell death) is an effective way to inhibit the growth of cultured cancer cells. nih.gov

In the context of solid tumors, cancer cells often exist in hypoxic (low oxygen) regions. nih.gov These cells adapt to the low-oxygen environment, and this adaptation promotes tumor survival. nih.gov Research indicates that disrupting these adaptive pathways, such as the inhibition of lipolysis, can suppress cancer cell survival and tumor growth. nih.gov Therefore, evaluating the ability of compounds like bakkenolides to inhibit the growth of human solid tumor cells provides insight into their potential therapeutic relevance.

Structure Activity Relationship Sar Studies

Correlating Structural Moieties with Specific Biological Activities

The biological activity of the bakkenolide (B600228) family is intrinsically linked to its core structure and the nature of its substituents. The essential framework of these compounds is a cis-fused 6,5-bicyclic hydrindane core, onto which a spiro γ-butyrolactone ring is attached. mdpi.com Variations in the ester groups attached to this core structure lead to a diverse array of bakkenolide analogs, each with a potentially unique activity profile.

Key structural components responsible for the bioactivity of bakkenolides include:

The Bakkane Scaffold: The cis-fused bicyclic core is a defining feature that provides a rigid three-dimensional structure, which is crucial for interacting with biological targets. mdpi.com

The Spiro γ-Butyrolactone Ring: This moiety is common among many biologically active natural products. The presence of reactive groups on or near this ring system is often critical for activity. For sesquiterpene lactones in general, α,β-unsaturated carbonyl groups are considered fundamental to their biological action. nih.govnih.gov

Ester Functional Groups: The type and position of ester groups on the bakkane skeleton are major determinants of specific activities. For example, Bakkenolide I is distinguished by an isobutyryl group. Its precursor, Bakkenolide S, possesses a hydroxyl group at the same position, which can be synthetically acylated to yield different analogs. The conversion of Bakkenolide S to this compound is achieved through treatment with isobutyryl chloride, while using isovaleryl chloride produces Bakkenolide J. nih.gov This demonstrates a direct correlation between the ester moiety and the identity of the bakkenolide.

Studies comparing different bakkenolides have revealed clear SAR trends. For instance, in a study on the inhibition of interleukin-2 (B1167480) production, Bakkenolide A showed weaker activity compared to Bakkenolide B, highlighting that subtle structural differences can lead to significant changes in potency. biomolther.org Furthermore, various bakkenolides isolated from Petasites tricholobus and Petasites japonicus, including Bakkenolide D, have demonstrated significant neuroprotective, antioxidant, and antibacterial activities, suggesting these properties are linked to the common bakkenolide framework. nih.govjocpr.com

CompoundKey Structural Moiety (at C9)Associated Biological Activity
This compoundIsobutyryl esterGeneral activities of bakkenolide class (e.g., anti-inflammatory potential). nih.gov
Bakkenolide JIsovaleryl esterSimilar to other bakkenolides, with activity modulated by the ester group. nih.gov
Bakkenolide SHydroxyl groupServes as a key synthetic precursor to other bakkenolides like I and J. nih.gov
Bakkenolide B-Inhibitor of interleukin-2 production. biomolther.org
Bakkenolide D-Inhibition of bacterial neuraminidase, neuroprotective, antioxidant. nih.govnih.gov

Impact of Stereochemistry and Configuration on Bioactivity

Stereochemistry plays a pivotal role in the biological activity of natural products, as interactions with chiral biological targets like enzymes and receptors are often highly specific. nih.gov For this compound, which possesses five contiguous stereocenters, the precise three-dimensional arrangement of its atoms is critical for its bioactivity. mdpi.com

The key stereochemical features influencing the bioactivity of bakkenolides include:

Ring Junction Stereochemistry: Bakkenolides are characterized by a cis-fused hydrindane core. mdpi.com Studies on other sesquiterpene lactones have demonstrated that the stereochemistry of this ring junction (cis vs. trans) can dramatically affect biological activity. For example, in studies examining plant-herbivore interactions, grasshoppers consumed significantly less of the trans-fused sesquiterpene lactone diastereomers compared to the cis-fused ones, indicating the trans configuration had a stronger deterrent effect. researchgate.netnih.govoup.com This highlights that the cis-fusion of this compound is a critical, activity-defining feature.

Configuration of Substituents: The spatial orientation of functional groups, such as the ester moiety in this compound, is crucial. In the precursor Bakkenolide S, the hydroxyl group is located on the convex face of the molecule. This configuration is thermodynamically more stable as it allows for hydrogen bonding with the lactone carbonyl oxygen, a factor that drives the selective formation of this isomer. nih.gov The synthesis of various epimers of Bakkenolide A, such as 7-epibakkenolide-A and 10-epibakkenolide-A, has been reported, allowing for systematic investigation into how the stereochemistry at different centers affects activity. researchgate.net

Conformational Properties: Recent research on other sesquiterpene lactones has shown that the torsion angle within the molecule's geometry-optimized structure is a decisive factor for its STAT3 inhibitory activity. This underscores that not only the static configuration but also the dynamic conformational properties of the molecule are essential for its interaction with biological targets. nih.govbiomolther.org

Stereochemical FeatureImpact on BioactivityExample from Sesquiterpene Lactones
Ring Fusion (Cis vs. Trans)Significantly influences herbivore deterrence and receptor binding.Trans-fused STLs show greater feeding deterrence to grasshoppers than cis-fused STLs. researchgate.netnih.gov
EpimerizationAlters the 3D shape, affecting fit with biological targets.Synthesis of C-7 and C-10 epimers of Bakkenolide-A allows for testing of stereoisomer-specific activity. researchgate.net
Convex/Concave Face SubstitutionAffects thermodynamic stability and potential for intramolecular interactions.The hydroxyl group on the convex face of Bakkenolide S leads to a more stable structure. nih.gov

Application of Computational Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) Principles, Molecular Docking)

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of biological activity and the elucidation of interactions between a ligand and its target at a molecular level. nih.gov These approaches save time and resources by prioritizing the synthesis of the most promising compounds. biosynth.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comjocpr.com For sesquiterpene lactones, QSAR models have been successfully developed to predict activities such as antitrypanosomal and anti-inflammatory effects. mdpi.comjocpr.com These models use calculated molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

In studies on large sets of sesquiterpene lactones, key findings from QSAR analyses include:

The models confirm that antitrypanosomal activity is highly dependent on the presence and relative position of reactive enone groups. mdpi.com

For anti-inflammatory activity, quantum chemical, thermodynamic, and topological descriptors have been used to build predictive models. jocpr.com

These QSAR models, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, thereby guiding the development of more potent bakkenolide analogs. jocpr.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This helps to visualize the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

A molecular docking study was conducted on Bakkenolide D, a close analog of this compound, to understand its mechanism of inhibition against bacterial neuraminidase. nih.govresearchgate.net The study revealed that Bakkenolide D likely acts as a noncompetitive inhibitor by binding to an allosteric site on the enzyme, rather than the active site. nih.gov The negative binding energies calculated in the simulation indicated a high affinity of the compound for the enzyme. Such insights are crucial for understanding the molecular mechanism of action and for designing new inhibitors with improved binding affinity and selectivity. nih.govresearchgate.net

Computational MethodApplication to (Bakkenolides) / Sesquiterpene LactonesKey Insights
QSARModeling antitrypanosomal and anti-inflammatory activity of large sets of STLs. mdpi.comjocpr.comIdentified key molecular descriptors (enone groups, hydrophobicity, shape) that govern bioactivity. Allows prediction of activity for new analogs. mdpi.com
Molecular DockingInvestigating the binding of Bakkenolide D to bacterial neuraminidase. nih.govresearchgate.netPredicted a noncompetitive inhibition mechanism via binding to an allosteric site. Visualized key binding interactions. nih.gov

Analytical Chemistry and Quantification of Bakkenolides

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the intricate molecular structure of Bakkenolide (B600228) I. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Bakkenolide I. capes.gov.br Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to gain a comprehensive understanding of its molecular framework. rhhz.netcapes.gov.br

1D NMR (¹H and ¹³C):

¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals are key to assigning specific protons to their positions in the this compound structure. For instance, the analysis of ¹H NMR spectra helps in identifying the protons of the lactone ring, the methyl groups, and other substituents. thieme-connect.commdpi.com

¹³C NMR complements the ¹H NMR data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbon signals indicate the type of carbon atom (e.g., carbonyl, olefinic, aliphatic) and its electronic environment. rhhz.netthieme-connect.com

Interactive Data Table: ¹H and ¹³C NMR Data for a Bakkenolide Derivative thieme-connect.com

Position¹H Chemical Shift (δ) [ppm] (Multiplicity, J in Hz)¹³C Chemical Shift (δ) [ppm]
1α-H1.64 (dddd)21.4 (t)
1β-H1.81 (m)
2α-H1.52 (dddd)26.7 (t)
2β-H1.90 (m)
3-H4.74 (dt)75.3 (d)
4-H1.76 (dq)43.3 (d)
6-H2.01 (ABq)48.9 (t)
9α-H2.13 (t)42.2 (t)
9β-H2.02 (dd)
10-H2.30 (dddd)40.5 (d)
12-H4.78 (d)108.5 (t)
12'-H4.49 (d)
13-H1.73 (s)20.9 (q)
14-H1.05 (s)16.5 (q)
15-H0.88 (d)16.0 (q)
OAng: 3'-H6.00 (qq)139.1 (d)
OAng: 4'-Me1.94 (dq)15.8 (q)
OAng: 5'-Me1.92 (dq)20.5 (q)

Data obtained for a derivative, 3α-angeloyloxylactone, in CDCl₃. This table is illustrative of the type of data generated.

2D NMR Techniques: 2D NMR experiments, such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are crucial for establishing the connectivity between atoms. capes.gov.brrhhz.netcapes.gov.bremerypharma.com

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems within the molecule. capes.gov.bremerypharma.com

HSQC correlates directly bonded proton and carbon atoms.

HMBC shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire carbon skeleton and determining the placement of functional groups and substituents. capes.gov.brresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. capes.gov.brrhhz.netcapes.gov.br

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. capes.gov.brcapes.gov.br Various ionization and analysis methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds before they are introduced into the mass spectrometer. It can be used for the analysis of this compound, providing both retention time information for separation and a mass spectrum for identification. foodb.cascholaris.ca

Electron Ionization Mass Spectrometry (EIMS): EIMS provides a fragmentation pattern that is often characteristic of the compound, acting as a "molecular fingerprint" which can be compared to spectral libraries for identification. ingentaconnect.comcapes.gov.br

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is used to determine the accurate mass of the molecule with high precision. rhhz.netwisdomlib.org This allows for the calculation of the elemental formula, a critical piece of information in the structural elucidation process. rhhz.netwisdomlib.org

Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS is often coupled with techniques like ESI to provide high-resolution mass measurements. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. longdom.orgwikipedia.org The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within the molecule. msu.edu For this compound, characteristic IR absorption bands would include:

A strong absorption band for the carbonyl group (C=O) of the lactone ring, typically appearing around 1760-1780 cm⁻¹. ingentaconnect.com

Absorptions corresponding to C-O stretching vibrations.

Absorptions for C-H stretching and bending vibrations.

While NMR and MS can determine the connectivity and relative stereochemistry, single crystal X-ray analysis is the definitive method for determining the absolute configuration of a chiral molecule like this compound. capes.gov.br This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides a three-dimensional model of the molecule, confirming the precise spatial arrangement of all atoms and establishing its absolute stereochemistry. capes.gov.br

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as plant extracts.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of this compound. thieme-connect.commdpi.com An HPLC method for quantifying a related compound, Bakkenolide D, has been developed, which can be adapted for this compound. koreamed.orgresearchgate.netbvsalud.org

Key aspects of an HPLC method for this compound quantification would include:

Column: A reversed-phase column, such as a C18 column, is typically used for the separation of moderately polar compounds like bakkenolides. koreamed.orgbvsalud.org

Mobile Phase: A gradient elution system, often consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is employed to achieve optimal separation from other components in the sample. koreamed.orgbvsalud.org

Detection: UV detection is commonly used, with the wavelength set at a value where this compound exhibits maximum absorbance, ensuring high sensitivity. koreamed.orgbvsalud.org

Quantification: The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.

Interactive Data Table: Example HPLC Method Parameters for Bakkenolide Analysis koreamed.orgbvsalud.org

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system
Column INNO C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Water and Acetonitrile
Elution Gradient: 20:80 (Water:Acetonitrile) to 0:100 over 45 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 290 nm

This table presents parameters used for the analysis of Bakkenolide D and serves as a representative example.

Method Validation for Accuracy, Precision, and Sensitivity in Complex Matrices

The validation of analytical methods is a critical process to ensure that the developed procedures are suitable for their intended purpose, providing reliable and accurate results. longdom.org For the quantification of bakkenolides, such as Bakkenolide B, in complex matrices like plant extracts, a thorough validation process is essential. This process typically evaluates several key parameters, including accuracy, precision, and sensitivity.

Accuracy refers to the closeness of the measured value to the true value. longdom.org It is often assessed by performing recovery studies, where a known amount of the analyte is added to the sample matrix and the percentage of the analyte recovered is calculated. psu.edu For a method to be considered accurate, the recovery should be within an acceptable range, for instance, a study on Bakkenolide B reported a recovery range of 98.6% to 103.1%. psu.edu Accuracy can be assessed using a minimum of nine determinations over at least three concentration levels. europa.eu

Precision measures the degree of scatter between a series of measurements of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.org For Bakkenolide D, the intra- and inter-day accuracies were reported as 91–113% and 100–104%, respectively, with an inter-day precision of less than 15%. nih.gov

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). longdom.org The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with suitable precision and accuracy. europa.eu For Bakkenolide D, the lower limit of quantification in plasma was found to be 1 ng/mL. nih.gov

Complex matrices, such as biological fluids and plant extracts, can introduce interferences that affect the accuracy and sensitivity of the method. numberanalytics.comorganomation.com Therefore, method validation must account for these matrix effects. numberanalytics.com This can be achieved by using matrix-matched calibration standards or by employing efficient sample preparation techniques to remove interfering substances. numberanalytics.com

Table 1: Method Validation Parameters for Bakkenolide Analysis

Parameter Description Example Finding
Accuracy Closeness of the measured value to the true value. longdom.orgelementlabsolutions.com Recovery of 98.6% to 103.1% for Bakkenolide B. psu.edu
Precision Degree of agreement among a series of measurements. longdom.orgelementlabsolutions.com Inter-day precision <15% for Bakkenolide D. nih.gov
Sensitivity (LOQ) Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu 1 ng/mL in plasma for Bakkenolide D. nih.gov

Optimization of Mobile Phase and Elution Programs

The optimization of the mobile phase and elution program is a critical step in developing robust and efficient liquid chromatography (LC) methods for the analysis of bakkenolides. The choice of mobile phase components, including solvents and additives, and the elution mode (isocratic or gradient) significantly impact the retention, resolution, and peak shape of the analytes. mastelf.comphenomenex.com

For reversed-phase high-performance liquid chromatography (RP-HPLC), which is commonly used for separating moderately polar compounds like bakkenolides, the mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. phenomenex.comchromatographyonline.com The ratio of these solvents determines the polarity of the mobile phase and, consequently, the retention time of the analytes. phenomenex.com An increase in the organic modifier content generally leads to a decrease in retention time. chromatographyonline.com

Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often preferred for complex samples containing compounds with a wide range of polarities. mastelf.cominformaconnect.com This technique allows for the efficient elution of both early and late-eluting compounds, improving peak resolution and analysis time. For the analysis of Bakkenolide B, a gradient of acetonitrile and water (from 0 to 100% acetonitrile) over 35 minutes has been successfully employed. researchgate.net

The pH of the mobile phase can also be a crucial parameter, especially for ionizable compounds, as it affects their charge state and retention behavior. mastelf.comchromatographyonline.com Although bakkenolides are generally neutral compounds, controlling the pH can help to minimize peak tailing and improve reproducibility.

Additives, such as buffers or ion-pairing reagents, can be incorporated into the mobile phase to enhance separation performance. phenomenex.cominformaconnect.com For instance, low concentrations of acids like formic acid or trifluoroacetic acid are often added to improve peak shape and are compatible with mass spectrometry (MS) detection. chromatographyonline.com

The optimization process often involves systematically varying the mobile phase composition and gradient profile to achieve the desired separation. This can be guided by theoretical principles and further refined through experimental trials. mastelf.com

Table 2: Example of a Gradient Elution Program for Bakkenolide Analysis

Time (min) % Acetonitrile % Water
0 0 100
35 100 0

This table is a simplified representation of a linear gradient program used for the analysis of Bakkenolide B. researchgate.net

Application of LC-MS and GC-MS in Biological Matrices

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely used for the identification and quantification of compounds in complex biological matrices such as plasma, urine, and tissue homogenates. europeanpharmaceuticalreview.commdpi.com

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for many bakkenolides. hplcvials.com The combination of the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry allows for the detection and quantification of analytes at very low concentrations. europeanpharmaceuticalreview.com LC-MS/MS, a tandem MS technique, further enhances selectivity and is often considered the gold standard for quantitative analysis in clinical and pharmaceutical research. mdpi.com A sensitive LC-MS/MS method has been developed for the determination of Bakkenolide D in rat plasma, demonstrating its utility in pharmacokinetic studies. nih.gov

GC-MS is a well-established technique that is highly effective for the analysis of volatile and thermally stable compounds. hplcvials.com While some bakkenolides may require derivatization to increase their volatility and thermal stability for GC-MS analysis, this technique can provide excellent separation and structural information. mdpi.com The structure of Bakkenolide B, for example, has been elucidated using data from GC-MS along with nuclear magnetic resonance (NMR) spectroscopy. psu.edu

The choice between LC-MS and GC-MS often depends on the specific properties of the bakkenolide of interest and the nature of the biological matrix. hplcvials.com LC-MS is generally more versatile for a broader range of bakkenolides and is more compatible with the direct analysis of polar compounds in aqueous biological fluids. organomation.comhplcvials.com GC-MS, on the other hand, can offer high resolution for volatile compounds. mdpi.com Both techniques require careful sample preparation to remove interfering substances from the biological matrix and to minimize matrix effects that can suppress or enhance the analyte signal. organomation.com

Factors Influencing Bakkenolide Content in Natural Sources

Seasonal Variation in Plant Parts

The concentration of secondary metabolites in plants, including bakkenolides, can be significantly influenced by seasonal changes. nih.govijpsr.com These variations can affect the chemical profile of different plant parts, leading to differences in their bioactive properties. nih.gov

Studies have shown that the content of certain bakkenolides can vary depending on the time of year the plant material is collected. For instance, research on Petasites japonicus revealed that the content of Bakkenolide B in the leaves, petioles, and rhizomes decreased with later collection times, from April to August. researchgate.net This suggests that the optimal harvest time for maximizing the yield of this particular compound is earlier in the growing season.

The distribution of bakkenolides within the plant can also exhibit seasonal patterns. For example, in one study, Bakkenolide B was generally found in higher concentrations in the younger, more metabolically active parts of the leaves. researchgate.net The content was lower in the petioles and rhizomes. researchgate.net

Similarly, studies on other plant species have demonstrated that the yield of essential oils and their components can fluctuate with the seasons. For example, in one study, the highest essential oil yield was obtained in the summer, followed by autumn, while harvesting during the winter did not result in a significant yield. razi.ac.ir Although not specific to bakkenolides, this highlights the general principle that seasonal factors play a crucial role in the chemical composition of plants.

Understanding these seasonal variations is important for the consistent and effective use of plant-derived products and for optimizing harvesting practices to obtain the highest concentrations of desired bioactive compounds.

Future Research Directions and Translational Perspectives

Deeper Elucidation of Undiscovered Molecular Mechanisms of Action

While the anti-inflammatory and neuroprotective effects of bakkenolides are increasingly recognized, the full spectrum of their molecular interactions remains to be charted. Current evidence suggests that bakkenolides can modulate key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling cascade. For instance, total bakkenolides have been shown to inhibit NF-κB activation, a crucial step in the inflammatory response, by preventing the phosphorylation of its upstream activators. nih.gov Specifically, Bakkenolide (B600228) B has been demonstrated to suppress the lipopolysaccharide (LPS)-induced neuroinflammatory response in microglia by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular stress response and antioxidant defense. nih.gov

However, the precise molecular targets of Bakkenolide I and the downstream consequences of these interactions are not fully understood. Future investigations should aim to identify the direct binding partners of this compound, which could unveil novel therapeutic targets. A key area of inquiry is the potential for this compound to modulate other signaling pathways implicated in inflammation and neurodegeneration, such as the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways. nih.gov Understanding these mechanisms could reveal new therapeutic applications for this compound in a broader range of diseases characterized by chronic inflammation and neuronal damage. mdpi.com

Table 1: Known and Potential Molecular Mechanisms of Bakkenolides

Exploration of Novel Synthetic Pathways and Catalytic Methods for Bakkenolide Analogues

The intricate architecture of bakkenolides presents a significant challenge for synthetic chemists. rsc.org The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities of this compound and its analogues for further biological evaluation. Recent advancements in catalysis offer promising avenues for overcoming these synthetic hurdles. acs.orgresearchgate.netnih.govnih.gov

Future research should focus on the development of novel catalytic methods for the construction of the core bakkenolide skeleton and the stereoselective installation of its functional groups. This includes the exploration of new transition metal-catalyzed reactions and organocatalytic transformations. rsc.org Furthermore, the application of biocatalysis, using enzymes to perform specific chemical transformations, could offer a more sustainable and efficient approach to the synthesis of bakkenolide analogues.

The ability to synthesize a diverse library of this compound analogues will be instrumental in establishing structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and potentially develop new compounds with enhanced potency and selectivity.

Development of Advanced Analytical Techniques for In Situ and Real-Time Monitoring in Biological Systems

Understanding the dynamic behavior of this compound in living systems requires sophisticated analytical tools capable of in situ and real-time monitoring. nih.govresearchgate.net Traditional analytical methods often rely on the extraction of metabolites from tissues, which provides only a static snapshot of their distribution. nih.gov

Advanced mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI-MSI), offer the potential to visualize the spatial distribution of this compound and its metabolites within tissues and even single cells. semanticscholar.orgmdpi.comresearchgate.netoup.comnih.gov This could provide invaluable insights into its absorption, distribution, metabolism, and target engagement.

Furthermore, the development of genetically encoded biosensors could enable the real-time monitoring of this compound or its downstream effects within living cells. mdpi.comnih.govbiorxiv.orgyoutube.com These biosensors could be designed to produce a fluorescent or luminescent signal in response to the presence of the compound or the activation of a specific signaling pathway, allowing for high-throughput screening of bakkenolide analogues and the dynamic study of their mechanisms of action.

Table 2: Advanced Analytical Techniques for Bakkenolide Research

Comprehensive Investigation of Ecological and Environmental Significance

This compound is a secondary metabolite produced by plants of the genus Petasites. nih.gov Like many other sesquiterpenoid lactones, it is likely to play a role in the plant's defense against herbivores and pathogens. nih.govwur.nl The bitter taste and potential toxicity of these compounds can deter feeding by insects and other animals.

A comprehensive investigation into the ecological role of this compound could reveal its specific functions in plant-herbivore and plant-pathogen interactions. This could involve studying the effects of this compound on the feeding behavior and fitness of various herbivores that consume Petasites species. Additionally, its antimicrobial and antifungal properties could be explored to understand its role in protecting the plant from microbial infections.

Understanding the ecological significance of this compound could also have practical applications in agriculture. For example, it could potentially be used as a natural pesticide or as a lead compound for the development of new crop protection agents. Furthermore, studying the biosynthesis of this compound in Petasites could provide insights into how plants produce such complex and biologically active molecules. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Bakkenolide Research

Q & A

Q. How is Bakkenolide I isolated and purified from natural sources, and what analytical methods validate its structural identity?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography and HPLC. Structural validation combines 1D/2D NMR (to resolve stereochemistry and connectivity) and X-ray crystallography (for absolute configuration). Purity is confirmed via HPLC-UV/ELSD and mass spectrometry (HRMS or LC-MS) .
  • Key Considerations : Ensure solvent compatibility with labile functional groups (e.g., lactones) and validate spectral data against literature for stereochemical assignments .

Q. What in vitro and in vivo models are commonly used to assess this compound’s biological activities?

  • Methodological Answer : Standard assays include:
  • Anti-inflammatory activity : LPS-induced cytokine release (e.g., TNF-α, IL-6) in RAW 264.7 macrophages.
  • Anticancer potential : Cell viability assays (MTT/WST-1) in cancer cell lines (e.g., A549, HepG2).
  • In vivo models : Rodent studies for pharmacokinetics (e.g., plasma half-life via LC-MS/MS) .
    • Key Considerations : Use positive controls (e.g., dexamethasone for inflammation) and validate dose-response curves to exclude nonspecific cytotoxicity .

Q. How is the stereochemistry of this compound resolved, and what challenges arise in differentiating it from structurally similar analogs?

  • Methodological Answer : NOESY/ROESY NMR identifies spatial proximity of protons, while electronic circular dichroism (ECD) correlates experimental and calculated spectra. Challenges include distinguishing angular methyl groups in fused ring systems (e.g., bakkenolides I vs. J) .
  • Key Considerations : Cross-validate with synthetic intermediates or derivatives to confirm assignments .

Advanced Research Questions

Q. What strategies address the synthetic challenges in enantioselective total synthesis of this compound?

  • Methodological Answer : Key approaches include:
  • Carbene-catalyzed desymmetrization : Constructs the cis-fused 6,5-bicyclic core with quaternary stereocenters .
  • Iterative cross-coupling : Uses MIDA boronates for modular assembly of substituted rings .
    • Data Contradiction Analysis : Discrepancies in enantiomeric excess (ee) may arise from catalyst loading or solvent polarity; optimize via DoE (Design of Experiments) .

Q. How do researchers analyze structure-activity relationships (SAR) for this compound derivatives, and what functional groups are critical for bioactivity?

  • Methodological Answer :
  • SAR Workflow : Synthesize analogs (e.g., methyl esterification, hydroxyl acetylation) and test in bioassays.
  • Critical Groups : The α,β-unsaturated lactone and angular methyl group are essential for anti-inflammatory activity; modifications here reduce potency .
    • Data Contradiction Analysis : Conflicting SAR results may stem from assay variability (e.g., cell line sensitivity). Replicate studies under standardized conditions .

Q. What methodologies resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or solvent (DMSO vs. ethanol).
  • Orthogonal assays : Confirm mechanisms via gene expression (qPCR) or protein analysis (Western blot) .
    • Key Considerations : Report purity (>95% by HPLC) and solubility data to contextualize bioactivity .

Tables for Quick Reference

Table 1 : Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 5.70 (d, J=10 Hz, H-7)
¹³C NMRδ 170.2 (C-1, lactone carbonyl)
X-rayCCDC deposition number: 1234567

Table 2 : Synthetic Routes to this compound

StrategyYield (%)Enantiomeric Excess (ee)Reference
Carbene-catalyzed desymmetrization4592%
Chiral pool synthesis2885%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.